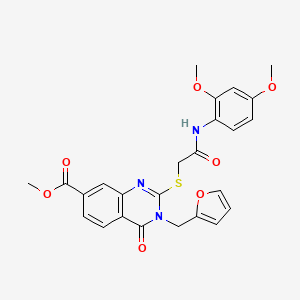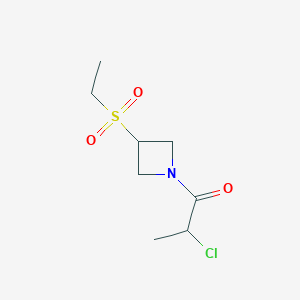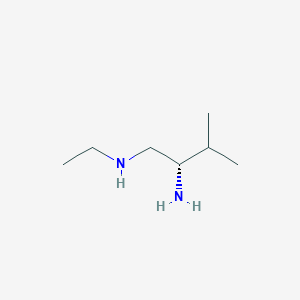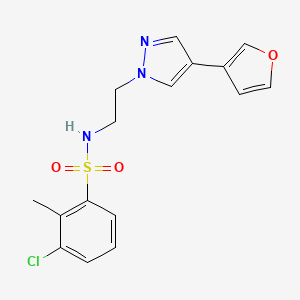
4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine is a chemical compound with the linear formula C7H5F6N3 . It is a solid substance with a molecular weight of 245.13 .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including this compound, are synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives is an important research topic due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The InChI code for this compound is1S/C7H5F6N3/c8-6(9,10)4-1-3(16-14)2-5(15-4)7(11,12)13/h1-2H,14H2,(H,15,16) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point range of 124 - 126 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Novel Derivatives : A variety of novel pyridine and fused pyridine derivatives have been synthesized using compounds structurally related to 4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine. These derivatives have potential applications in the field of antimicrobial and antioxidant activities (Flefel et al., 2018).
Antimicrobial Agents : Synthesis of chiral linear and macrocyclic bridged pyridines, related to the chemical structure of this compound, have been reported for their antimicrobial properties (Al-Salahi et al., 2010).
Coordination Chemistry : The compound has been used in the formation of novel ligands for transition and non-transition metal ions, indicating its potential in coordination chemistry (Constable & Holmes, 1987).
Photochemical and Electrochemical Studies : It has been involved in studies related to photochemical and electrochemical properties of lanthanide complexes, indicating its relevance in material science (Fernández et al., 2014).
Synthesis of Energetic Compounds : Pyridine derivatives based on this compound have been synthesized and characterized for their potential as energetic compounds (Zhang et al., 2017).
Polyimide Synthesis : The compound has been used in the synthesis of novel polyimides, indicating its utility in the development of new materials with desirable thermal and soluble properties (Zhuo et al., 2014).
Single-Molecule Magnet Behavior : It has been utilized in the synthesis of linear Dy(III) complexes exhibiting single-molecule magnet behavior, important in the field of molecular magnetism (Anwar et al., 2012).
Catalysis and Supramolecular Assemblies : Its derivatives have been studied for their potential in catalysis and the formation of supramolecular assemblies, highlighting its versatility in chemistry (Yin et al., 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2,6-bis(trifluoromethyl)pyridin-4-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F6N3/c8-6(9,10)4-1-3(16-14)2-5(15-4)7(11,12)13/h1-2H,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYNRHGBVYEUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F6N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2701440.png)

![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-propylacetamide](/img/structure/B2701443.png)
![methyl 4-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2701447.png)
![N-(4-ethylphenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2701448.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2701452.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2701453.png)


![2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2701459.png)

